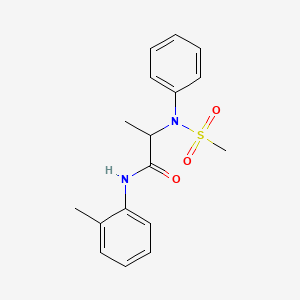
N-(2-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methylphenyl)-N~2~-(Methylsulfonyl)-N~2~-Phenylalaninamid ist eine komplexe organische Verbindung, die aufgrund ihrer einzigartigen chemischen Struktur und potenziellen Anwendungen in verschiedenen Bereichen Interesse geweckt hat. Diese Verbindung zeichnet sich durch das Vorhandensein eines Phenylalaninamid-Rückgrats aus, das mit einer 2-Methylphenylgruppe und einer Methylsulfonylgruppe substituiert ist. Ihre ausgeprägte Struktur ermöglicht es ihr, an einer Vielzahl von chemischen Reaktionen teilzunehmen, was sie zu einem wertvollen Forschungsobjekt in der organischen Chemie und verwandten Disziplinen macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(2-Methylphenyl)-N~2~-(Methylsulfonyl)-N~2~-Phenylalaninamid beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode umfasst die Reaktion von 2-Methylphenylamin mit Phenylalaninderivaten unter kontrollierten Bedingungen. Die Reaktionsbedingungen erfordern häufig den Einsatz von Katalysatoren und spezifischen Lösungsmitteln, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um die Effizienz zu maximieren und die Kosten zu minimieren. Techniken wie kontinuierliche Durchflussreaktoren und automatisierte Synthese können eingesetzt werden, um die Verbindung in großen Mengen zu produzieren. Der Einsatz fortschrittlicher Reinigungsmethoden, einschließlich Chromatographie und Kristallisation, stellt die Produktion von hochreinem N-(2-Methylphenyl)-N~2~-(Methylsulfonyl)-N~2~-Phenylalaninamid sicher, das für verschiedene Anwendungen geeignet ist.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(2-Methylphenyl)-N~2~-(Methylsulfonyl)-N~2~-Phenylalaninamid kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch Nucleophile ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel unter sauren oder basischen Bedingungen.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel in Lösungsmitteln wie Ethanol oder Tetrahydrofuran.
Substitution: Nucleophile wie Halogenide, Amine oder Thiole in Gegenwart von Katalysatoren oder unter bestimmten pH-Bedingungen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion zu Aminen oder Alkoholen führen kann. Substitutionsreaktionen können zur Bildung verschiedener substituierter Derivate der ursprünglichen Verbindung führen.
Wissenschaftliche Forschungsanwendungen
N-(2-Methylphenyl)-N~2~-(Methylsulfonyl)-N~2~-Phenylalaninamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen eingesetzt.
Biologie: Wird auf seine potenzielle biologische Aktivität untersucht, einschließlich seiner Interaktionen mit Enzymen und Rezeptoren.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, wie z. B. entzündungshemmende oder antimikrobielle Wirkungen.
Industrie: Wird bei der Entwicklung neuer Materialien, darunter Polymere und Beschichtungen, aufgrund seiner einzigartigen chemischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-(2-Methylphenyl)-N~2~-(Methylsulfonyl)-N~2~-Phenylalaninamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann an aktiven Zentren oder allosterischen Zentren binden und die Aktivität der Zielmoleküle modulieren. Diese Interaktion kann zu verschiedenen biologischen Effekten führen, abhängig von den beteiligten spezifischen Signalwegen. So kann die Verbindung beispielsweise die Enzymaktivität hemmen, Signaltransduktionswege verändern oder die Genexpression modulieren.
Wirkmechanismus
The mechanism of action of N-(2-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific pathways involved. For example, the compound may inhibit enzyme activity, alter signal transduction pathways, or modulate gene expression.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(2-Methylphenyl)-N~2~-(Methylsulfonyl)-N~2~-Phenylacetamid
- N-(2-Methylphenyl)-N~2~-(Methylsulfonyl)-N~2~-Phenylpropionamid
- N-(2-Methylphenyl)-N~2~-(Methylsulfonyl)-N~2~-Phenylbutyramid
Einzigartigkeit
N-(2-Methylphenyl)-N~2~-(Methylsulfonyl)-N~2~-Phenylalaninamid zeichnet sich durch sein spezifisches Substitutionsmuster und das Vorhandensein sowohl einer 2-Methylphenylgruppe als auch einer Methylsulfonylgruppe aus. Diese einzigartige Kombination von funktionellen Gruppen verleiht der Verbindung ausgeprägte chemische und biologische Eigenschaften, was sie zu einem wertvollen Forschungsobjekt und einer Anwendung in verschiedenen Bereichen macht.
Eigenschaften
Molekularformel |
C17H20N2O3S |
|---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
N-(2-methylphenyl)-2-(N-methylsulfonylanilino)propanamide |
InChI |
InChI=1S/C17H20N2O3S/c1-13-9-7-8-12-16(13)18-17(20)14(2)19(23(3,21)22)15-10-5-4-6-11-15/h4-12,14H,1-3H3,(H,18,20) |
InChI-Schlüssel |
MLDCTKMWTHXUID-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)C(C)N(C2=CC=CC=C2)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-1-(5-tert-butyl-1,2-oxazol-3-yl)-5-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B11620845.png)
![3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620850.png)
![(1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indol-3-yl)(morpholin-4-yl)methanethione](/img/structure/B11620851.png)
![N-{1-[(2-methoxyphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B11620853.png)
![N-{1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]quinolin-9-yl}-2,2-diphenylacetamide](/img/structure/B11620854.png)
![N-[(5Z)-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide](/img/structure/B11620860.png)
![1-[3-(4-tert-butylphenyl)-11-(3,4-dimethoxyphenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone](/img/structure/B11620862.png)
![Diethyl 4-[(3-methoxyphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11620864.png)
![3-methyl-1-(2-methyl-1H-imidazol-1-yl)-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11620873.png)
![ethyl 1-[(5Z)-5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate](/img/structure/B11620894.png)
![2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B11620905.png)

![6-imino-N,7-bis(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11620915.png)
![2-[(5-methyl-2-furyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11620916.png)
